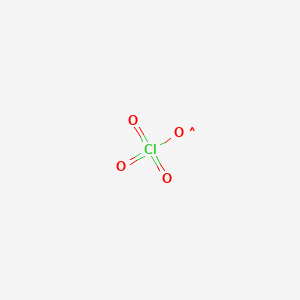
Tetraoxidochlorine(.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine tetraoxide is an inorganic radical and a chlorine oxide.
Applications De Recherche Scientifique
Distribution Patterns in Chlorinated Chemicals
Research by Ni et al. (2005) focused on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in chlorinated chemicals. They studied the distribution patterns and toxic equivalency values of these compounds in various chlorinated chemicals, including phthalocyanine green and chloranils, to understand their environmental impact and health risks. The toxic contribution of these compounds increased with the degree of chlorination, emphasizing the significance of tetraoxidochlorine compounds in environmental chemistry and toxicology (Ni, Zhang, Zhang, Chen, Wu, & Liang, 2005).
Reevaluation of Toxic Equivalency Factors
Van den Berg et al. (2006) reevaluated the toxic equivalency factors (TEFs) for dioxin-like compounds, including polychlorinated biphenyls (PCBs), which are related to tetraoxidochlorine compounds. The refined TEF database was used to adjust TEF values, providing a more accurate assessment of the toxic impact of these compounds on human and environmental health (Van den Berg et al., 2006).
Toxic Equivalency Factors for Humans and Wildlife
The study by Van den Berg et al. (1998) provided a consensus on toxic equivalency factors (TEFs) for PCDDs, PCDFs, and dioxin-like PCBs for both human and wildlife risk assessment. This research is crucial for understanding the environmental and health impacts of tetraoxidochlorine-related compounds (Van den Berg et al., 1998).
Trace Analysis of Environmental Samples
Smith et al. (1984) developed an analytical method for determining parts-per-trillion levels of tetrachloro through octachloro congeners of dibenzo-p-dioxins and dibenzofurans in biological tissues and sediments. This research highlights the importance of sensitive detection methods for monitoring environmental contamination by tetraoxidochlorine compounds (Smith, Stalling, & Johnson, 1984).
Sorption of Tetracyclines by Soils
Research by Sassman and Lee (2005) on the sorption of tetracyclines by soils emphasizes the environmental interactions of tetraoxidochlorine compounds. They investigated the role of pH and cation exchange in the sorption process, which is essential for understanding the environmental mobility and impact of these compounds (Sassman & Lee, 2005).
Propriétés
Formule moléculaire |
ClO4 |
|---|---|
Poids moléculaire |
99.45 g/mol |
InChI |
InChI=1S/ClO4/c2-1(3,4)5 |
Clé InChI |
UXZQWBXGIHHEHG-UHFFFAOYSA-N |
SMILES |
O=Cl(=O)(=O)[O] |
SMILES canonique |
O=Cl(=O)(=O)[O] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

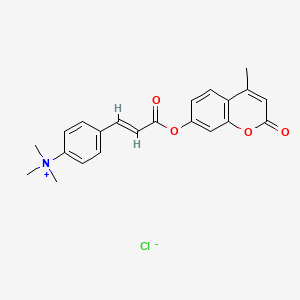
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
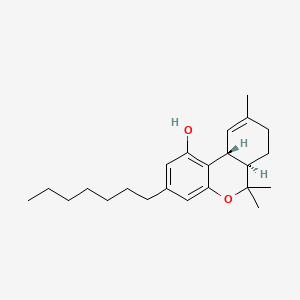

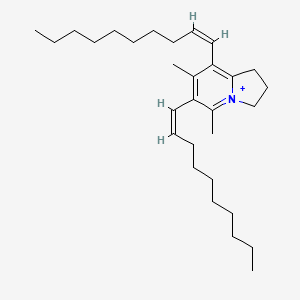

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
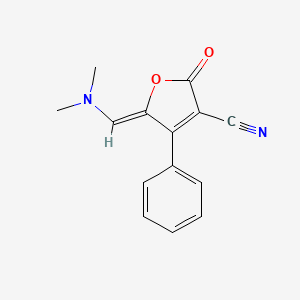
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
